molecular formula C23H16Cl2FN3OS2 B11529316 2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B11529316
M. Wt: 504.4 g/mol
InChI Key: LXMLHHMNUFGXNP-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzothiazole moiety, a chlorinated phenyl group, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Chlorinated and Fluorinated Phenyl Groups: This step may involve nucleophilic substitution reactions where the benzothiazole core is reacted with chlorinated and fluorinated benzyl halides.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins within biological systems.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or alter gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE shares structural similarities with other benzothiazole derivatives and chlorinated phenyl compounds.
  • Examples: Benzothiazole, 2-chlorobenzothiazole, and 6-fluorobenzothiazole.

Uniqueness

The uniqueness of N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H16Cl2FN3OS2

Molecular Weight

504.4 g/mol

IUPAC Name

2-[[6-[(2-chloro-6-fluorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C23H16Cl2FN3OS2/c1-13-5-6-14(24)9-20(13)28-22(30)12-31-23-29-19-8-7-15(10-21(19)32-23)27-11-16-17(25)3-2-4-18(16)26/h2-11H,12H2,1H3,(H,28,30)

InChI Key

LXMLHHMNUFGXNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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